molecular weight difference between L-Leucine (13C6) and unlabeled leucine
molecular weight difference between L-Leucine (13C6) and unlabeled leucine
Precision Quantitative Proteomics: The Molecular Mechanics of L-Leucine
Executive Summary
In the realm of quantitative proteomics, the distinction between unlabeled L-Leucine and its stable isotope counterpart, L-Leucine (
This guide details the physicochemical properties, exact mass calculations, and experimental protocols required to utilize
Part 1: The Physics of the Mass Difference
Exact Mass Calculation
To understand the detection limits in Mass Spectrometry (MS), one must move beyond nominal mass. The substitution of six Carbon-12 (
The Neutron Contribution: The mass difference is not exactly 1.0 Da per carbon atom because of the mass defect—the difference between the mass of an isotope and its mass number due to nuclear binding energy.
-
Mass of
: 12.00000 u (Standard definition) -
Mass of
: 13.00335 u (IUPAC value) -
Delta per Carbon: 1.00335 u
Molecular Weight Breakdown:
| Component | Unlabeled L-Leucine ( | Labeled L-Leucine ( |
| Carbon Mass | ||
| Hydrogen Mass | ||
| Nitrogen Mass | ||
| Oxygen Mass | ||
| Monoisotopic Mass | 131.09468 Da | 137.11478 Da |
| Exact Mass Shift | — | +6.02010 Da |
Table 1: Comparative monoisotopic mass analysis. Note that the shift is >6.0 Da due to the positive mass defect of Carbon-13.
The "Silent" Label Advantage
A critical advantage of
-
Deuterium (
): Deuterated compounds often elute slightly earlier than their unlabeled counterparts on Reverse Phase LC columns due to changes in bond vibrational energy and hydrophobicity. This separation can lead to ionization differences (matrix effects) between the heavy and light peptides, compromising quantification accuracy.[1] -
Carbon-13 (
): The isotope effect is negligible. L-Leucine co-elutes perfectly with unlabeled leucine. This ensures that both heavy and light peptides enter the mass spectrometer source at the exact same moment, subject to identical ionization conditions [1].
Part 2: Application in SILAC Workflows
The primary application of this mass difference is in SILAC (Stable Isotope Labeling by Amino acids in Cell culture).[2][3] This method relies on the metabolic incorporation of the heavy amino acid into the proteome.[3][4]
The SILAC Mechanism
The following diagram illustrates the parallel processing of cell populations, ensuring that the only variable is the mass tag.
Figure 1: Comparative workflow for SILAC experiments. Note the convergence at the mixing stage, which minimizes downstream processing errors.
Part 3: Experimental Protocol & Quality Control
To achieve the theoretical mass shift in practice, researchers must ensure near-complete replacement of natural leucine with
Reagents and Media Preparation
-
Base Media: Use DMEM or RPMI 1640 deficient in Leucine, Lysine, and Arginine.
-
Dialyzed FBS: Standard Fetal Bovine Serum contains unlabeled amino acids. You must use dialyzed FBS (10 kDa MWCO) to prevent isotopic dilution [2].
-
Isotope Stock: Dissolve
L-Leucine in PBS. Filter sterilize (0.22 µm).
Incorporation Protocol (Step-by-Step)
-
Seeding: Thaw cells and seed into two parallel T-25 flasks.
-
Flask A: Light Media (contains naturally occurring L-Leucine).
-
Flask B: Heavy Media (contains
L-Leucine at same concentration, typically 50-100 mg/L).
-
-
Adaptation Phase: Passage cells for a minimum of 5 to 6 doublings .
-
Why? This allows the turnover of pre-existing proteins. After 5 doublings, theoretical incorporation is
[3].
-
-
Incorporation Check (Critical QC):
-
Before starting the actual experiment, lyse a small aliquot of "Heavy" cells.
-
Run a simple SDS-PAGE, digest a prominent band (e.g., Actin or Tubulin), and analyze via MS.
-
Requirement: The spectra should show <5% intensity of the unlabeled peptide peak. If unlabeled peaks persist, continue passaging.
-
-
Experimentation: Once >97% incorporation is validated, apply treatment to one population and vehicle to the other.
-
Lysis & Mixing: Lyse cells in buffer (e.g., 8M Urea). Quantify protein concentration (BCA assay). Mix Light and Heavy lysates at a strict 1:1 ratio based on total protein mass.
Troubleshooting Mass Shifts
| Issue | Observation in MS | Root Cause | Corrective Action |
| Incomplete Labeling | Satellite peaks at M+0 (Light) in Heavy samples. | Residual unlabeled Leu in media (usually from non-dialyzed FBS). | Switch to 10kDa dialyzed FBS; increase passage number. |
| Arginine to Proline Conversion | Heavy Arginine converts to Heavy Proline, splitting signal. | Metabolic recycling of Arginine. | Although this guide focuses on Leucine, if co-labeling with Arg, titrate Proline concentration (200 mg/L) to inhibit conversion [4]. |
| Retention Time Shift | Heavy peak elutes earlier than Light. | Contamination with Deuterated Leucine ( | Verify reagent purity. Ensure |
Part 4: Data Interpretation
When analyzing the MS spectra, the software (e.g., MaxQuant, Proteome Discoverer) looks for "doublets."
-
Scenario: A peptide contains one Leucine residue.[5][6]
-
Light Peak: Mass
. -
Heavy Peak: Mass
.
-
-
Scenario: A peptide contains two Leucine residues.[5][7]
-
Light Peak: Mass
. -
Heavy Peak: Mass
.
-
Note on Resolution: Low-resolution instruments (e.g., older Ion Traps) may struggle to distinguish the isotopic envelope of the heavy peptide from the noise of the light peptide if the ratio is extreme (e.g., 1:100). High-resolution instruments (Orbitrap, FT-ICR) are recommended to resolve the neutron binding energy differences and ensure accurate peak integration.
References
-
Zhang, G. et al. (2011). Effect of chemical structure on chromatographic isotope effect in reversed-phase liquid chromatography. Journal of Chromatography A. Link
-
Thermo Fisher Scientific. (n.d.). SILAC Metabolic Labeling Systems Guide.Link
-
Ong, S.E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[5][4][8] Molecular & Cellular Proteomics. Link
-
Bendall, S.C., et al. (2008). Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Molecular & Cellular Proteomics. Link
-
IUPAC. (2013). Atomic weights of the elements 2013 (IUPAC Technical Report). Pure and Applied Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Carbon-13 - Wikipedia [en.wikipedia.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. SILAC 代谢标记系统 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. Labeling of Bifidobacterium longum Cells with 13C-Substituted Leucine for Quantitative Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-13C leucine | C6H13NO2 | CID 71309152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Utilization of 13C-Labeled Amino Acids to Probe the α-helical Local Secondary Structure of a Membrane Peptide Using Electron Spin Echo Envelope Modulation (ESEEM) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
